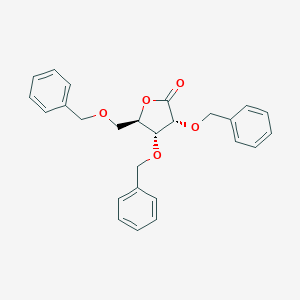
10,10'-Oxybisphenoxarsine
Overview
Description
10,10’-Oxybisphenoxarsine is an organoarsenic compound with the chemical formula C₂₄H₁₆As₂O₃. It is known for its use as a biocidal agent, particularly in the preservation of plastics and other materials to prevent the growth of microorganisms such as bacteria, fungi, and algae .
Mechanism of Action
Target of Action
10,10’-Oxybisphenoxarsine, also known as OBPA, is primarily used as a non-food pesticide to prevent the growth of microorganisms in plastics . Its primary targets are bacteria, microbes, and viruses .
Mode of Action
It is known that the compound interacts with its microbial targets, leading to their inhibition and preventing their growth in the plastics .
Biochemical Pathways
Arsenic compounds, which 10,10’-oxybisphenoxarsine is a part of, are known to undergo various biotransformation processes in microbial systems, including oxidation, reduction, and methylation . These processes involve various genes and proteins and play important roles in arsenic redox reactions, resistance, methylation/demethylation, and accumulation .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which could impact its bioavailability.
Result of Action
It is known that arsenic compounds can be acutely poisonous and recognized carcinogens of the skin, lungs, and liver .
Action Environment
10,10’-Oxybisphenoxarsine is used in a variety of environments, including household plastics such as shower curtains, floor coverings, wall coverings, marine upholstery, automotive vinyl trim, vinyl molding, tarpaulins, awnings, gaskets, weather stripping, caulking, ditch liners, and swimming pool liners
Biochemical Analysis
Biochemical Properties
It is known that it has a high degree of acute toxicity when administered orally and to the skin and eyes
Cellular Effects
10,10’-Oxybisphenoxarsine is used to prevent the growth of microorganisms in plastics This suggests that it may have antimicrobial properties and could potentially interfere with cellular processes in microorganisms
Molecular Mechanism
It is known to have a high degree of acute toxicity, suggesting that it may interact with biomolecules in a way that disrupts normal cellular function
Temporal Effects in Laboratory Settings
It is known that arsenic accumulates in the liver and kidneys as a result of exposure to 10,10’-Oxybisphenoxarsine, but this arsenic is cleared from the body after two weeks .
Dosage Effects in Animal Models
In subacute feeding studies using rats, animals at the highest dose levels of 10,10’-Oxybisphenoxarsine had retarded growth, liver effects, and an accumulation of arsenic in the liver and kidneys
Metabolic Pathways
It is known that arsenic accumulates in the liver and kidneys as a result of exposure to 10,10’-Oxybisphenoxarsine .
Transport and Distribution
It is known that arsenic accumulates in the liver and kidneys as a result of exposure to 10,10’-Oxybisphenoxarsine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Oxybisphenoxarsine typically involves the reaction of dimethyl fumarate with ethylene diamine in the presence of silver ions and sodium carbonate. The product is then purified by liquid chromatography .
Industrial Production Methods
In industrial settings, 10,10’-Oxybisphenoxarsine is often prepared using co-solvents to create clear solutions that are stable over a broad range of temperatures. These solutions have low volatile organic carbon content and can be included in master batches for the manufacture of plastic materials .
Chemical Reactions Analysis
Types of Reactions
10,10’-Oxybisphenoxarsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different arsenic-containing compounds.
Reduction: It can be reduced under specific conditions to yield arsenic-containing intermediates.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds that can be further utilized in different applications .
Scientific Research Applications
10,10’-Oxybisphenoxarsine has a wide range of applications in scientific research:
Biology: It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus on agar plates.
Medicine: Its biocidal properties make it useful in the development of antimicrobial agents.
Industry: It is widely used in the preservation of plastics, coatings, and other materials to prevent microbial growth
Comparison with Similar Compounds
Similar Compounds
- Phenoxarsine oxide
- Bis(10-phenoxyarsinyl) oxide
- Diphenooxarsin-10-yl oxid
Uniqueness
10,10’-Oxybisphenoxarsine stands out due to its high efficacy as a biocidal agent and its stability in various industrial applications. Its ability to form stable solutions with low volatile organic carbon content makes it particularly valuable in the manufacture of plastic materials .
Properties
IUPAC Name |
10-phenoxarsinin-10-yloxyphenoxarsinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16As2O3/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRZAKVGPJFABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2O[As]4C5=CC=CC=C5OC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16As2O3 | |
| Record name | PHENOXARSINE, 10,10'-OXYDI- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032443 | |
| Record name | 10,10'-Oxybisphenoxarsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenoxarsine, 10,10'-oxydi- appears as a clear light yellow liquid with a mild odor. Insoluble in water and slightly denser than water. Contact may severely irritate skin, eyes, and mucous membranes., Colorless solid; [Merck Index] White crystalline solid; [MSDSonline] | |
| Record name | PHENOXARSINE, 10,10'-OXYDI- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxarsine oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
58-36-6 | |
| Record name | PHENOXARSINE, 10,10'-OXYDI- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 10,10′-Oxybisphenoxarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxarsine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,10'-Oxybisphenoxarsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenoxarsin-10-yl oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10,10'-OXYDIPHENOXARSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R0GEE9L5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
363 to 365 °F (EPA, 1998) | |
| Record name | PHENOXARSINE, 10,10'-OXYDI- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)

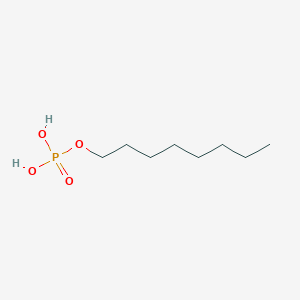

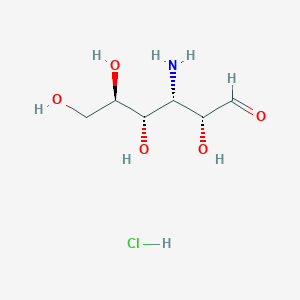

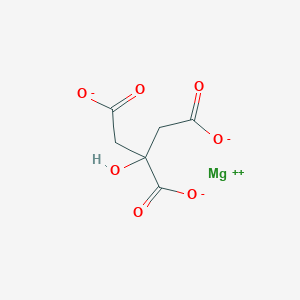
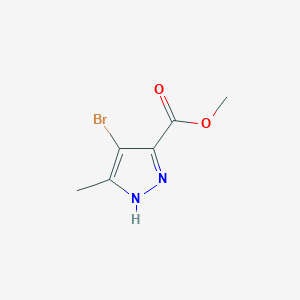
![3,3'-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide]](/img/structure/B35975.png)



![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)
